PROTAC BRD4-binding moiety 1

BRD4 BD1 Binding Affinity IC50

PROTAC BRD4-binding moiety 1 (CAS: 2101200-10-4) is a small-molecule ligand engineered to bind selectively to the bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic readers. Distinguished by its dihydroquinazolinone core and a terminal alkyne group, this compound is specifically designed as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
CAS No. 2101200-10-4
Cat. No. B10856715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4-binding moiety 1
CAS2101200-10-4
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC#C)C
InChIInChI=1S/C23H21N3O2/c1-5-13-26-22(17-9-7-6-8-10-17)19-14-18(21-15(2)24-28-16(21)3)11-12-20(19)25(4)23(26)27/h1,6-12,14,22H,13H2,2-4H3
InChIKeyZKJVDZJHVLJOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC BRD4-binding moiety 1 (CAS 2101200-10-4) – A Modular Alkyne-Functionalized Ligand for Custom BRD4 Degrader Assembly


PROTAC BRD4-binding moiety 1 (CAS: 2101200-10-4) is a small-molecule ligand engineered to bind selectively to the bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic readers [1]. Distinguished by its dihydroquinazolinone core and a terminal alkyne group, this compound is specifically designed as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) . It serves as the BRD4-targeting warhead, intended to be conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to an E3 ligase ligand, such as cereblon, through a custom linker .

Beyond Pan-BET Inhibition: Why Substituting PROTAC BRD4-binding moiety 1 with Another BRD4 Ligand Compromises Experimental Reproducibility


Generic substitution is not feasible because BRD4-targeting moieties are not functionally equivalent [1]. While all bind BRD4, they differ profoundly in their chemotype, binding affinity, selectivity profile, and, critically, their synthetic handle for conjugation. For example, the widely used JQ1-based warhead found in dBET1 and MZ1 exhibits pan-BET activity, binding BRD2, BRD3, and BRD4 with comparable affinity, leading to complex phenotypic outcomes . In contrast, PROTAC BRD4-binding moiety 1 is a dihydroquinazolinone derivative that, when incorporated into a degrader (e.g., PROTAC BRD4 Degrader-2), demonstrates potent activity specifically against the BRD4 BD1 domain . Furthermore, its unique terminal alkyne provides a versatile click chemistry handle for bespoke linker conjugation, a feature absent in many other BRD4 ligands, enabling greater control over the final degrader's ternary complex formation and physicochemical properties .

PROTAC BRD4-binding moiety 1 (CAS 2101200-10-4) – Quantitative Differentiation Data vs. Key Comparators


Intrinsic Binding Affinity of the BRD4-binding moiety 1 Warhead: A Potent Dihydroquinazolinone Scaffold

The dihydroquinazolinone-based warhead in PROTAC BRD4-binding moiety 1 demonstrates potent intrinsic binding affinity for the BRD4 BD1 domain. When elaborated into the full PROTAC degrader, PROTAC BRD4 Degrader-2, it achieves an IC50 of 14.2 nM against BRD4 BD1 . In a separate optimization study, the related compound 21, which utilizes the same dihydroquinazolinone warhead, exhibited an IC50 of 41.8 nM for BRD4 BD1, confirming the scaffold's potency [1].

BRD4 BD1 Binding Affinity IC50 PROTAC

Versatile Modularity via Click Chemistry: An Alkyne Handle Absent in JQ1-Based Warheads

A defining feature of PROTAC BRD4-binding moiety 1 is its terminal alkyne group, which enables its use as a click chemistry reagent . This allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with any azide-bearing linker or E3 ligase ligand, offering unparalleled flexibility in PROTAC design . In contrast, the most common BRD4-targeting warhead, JQ1 (used in MZ1, dBET1, ARV-825), lacks this versatile handle and requires more complex, pre-functionalized linkers for conjugation .

Click Chemistry CuAAC PROTAC Synthesis Linker Optimization

Differentiated Selectivity Profile: Prioritizing BRD4 BD1 over Pan-BET Inhibition

The dihydroquinazolinone scaffold, as exemplified by PROTAC BRD4-binding moiety 1, exhibits a distinct selectivity profile compared to the widely used JQ1 warhead. The resulting degrader, PROTAC BRD4 Degrader-2, is specifically characterized by its potent activity against BRD4 BD1 (IC50 = 14.2 nM) . This contrasts with the pan-BET profile of JQ1, which binds with similar high affinity to both bromodomains of BRD2, BRD3, and BRD4 . Recent advances demonstrate that achieving high degradation selectivity for BRD4 over BRD2/3 is a key design goal, with some optimized PROTACs achieving >1000-fold selectivity [1].

BRD4 Selectivity BET Family BD1 vs BD2 PROTAC

PROTAC BRD4-binding moiety 1 (CAS 2101200-10-4) – Optimal Use Cases in Discovery and Development


Rapid PROTAC Library Synthesis and Linker Optimization

The terminal alkyne group on PROTAC BRD4-binding moiety 1 enables high-throughput click chemistry with diverse azide-functionalized linkers and E3 ligase ligands . This is ideal for medicinal chemistry teams aiming to efficiently explore chemical space and identify optimal linker lengths and compositions for a potent and selective BRD4 degrader. This modular approach significantly reduces synthetic complexity compared to building each PROTAC de novo .

Mechanistic Studies of BRD4 BD1-Specific Degradation

Given the preferential activity of the dihydroquinazolinone warhead for the BRD4 BD1 domain , researchers can use PROTAC BRD4-binding moiety 1 as a foundation to construct degrader probes that more selectively engage BD1. This facilitates the dissection of BRD4's specific transcriptional functions that are dependent on its first bromodomain, independent of BD2 or other BET family members, thereby enabling more precise target validation studies [1].

Comparative Pharmacology of Warhead Chemotypes

As a dihydroquinazolinone-based ligand, PROTAC BRD4-binding moiety 1 offers a distinct chemical scaffold compared to the more prevalent JQ1-based (triazolodiazepine) warheads [2]. This allows for comparative studies to determine if different BRD4-targeting chemotypes, when conjugated to the same E3 ligase ligand via a similar linker, yield degraders with differing cellular efficacy, selectivity, or resistance profiles. Such comparisons are crucial for understanding the impact of the warhead on overall degrader pharmacology beyond simple binding affinity .

Feedstock for Advanced Degrader Technologies

The click chemistry handle makes PROTAC BRD4-binding moiety 1 an ideal building block for advanced degrader platforms, such as antibody-PROTAC conjugates (Ab-PROTACs) or the synthesis of trivalent PROTACs. Its alkyne can be easily conjugated to azide-modified antibodies or other targeting moieties, enabling the exploration of tissue- or cell-specific BRD4 degradation strategies .

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